1-[4-(1,3-Benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione
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Overview
Description
1-[4-(1,3-Benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione is a complex organic compound that features a benzothiazole moiety linked to a pyrrolidine-2,5-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1,3-Benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione typically involves the cyclization of 2-aminothiophenols with phosgene, chloroformates, and urea . Another method includes the reductive carbonylation of substituted nitrobenzenes using sulfur, carbon monoxide, and water in the presence of bases . Additionally, the cyclization of thiocarbamates followed by decomposition of the 2-alkoxybenzothiazoles prepared is also a common route .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using the aforementioned routes, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(1,3-Benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the benzothiazole moiety to its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the parent compound.
Scientific Research Applications
1-[4-(1,3-Benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-Benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1-[4-(1,3-Benzothiazol-2-yl)phenyl]pyrrolidine-2-carboxamide: Exhibits similar biological activities but differs in its pharmacokinetic properties.
1-[4-(1,3-Benzothiazol-2-yl)phenyl]pyrrolidine-2,4-dione: Another derivative with distinct chemical reactivity and applications.
Uniqueness: 1-[4-(1,3-Benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione is unique due to its specific combination of the benzothiazole and pyrrolidine-2,5-dione moieties, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S/c20-15-9-10-16(21)19(15)12-7-5-11(6-8-12)17-18-13-3-1-2-4-14(13)22-17/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUIEFOSAGYLDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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